N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide
Description
N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a hybrid heterocyclic scaffold. Its structure comprises:
- Acetamide backbone: Central to its molecular architecture.
- 2-(Thiophen-3-yl) substituent: A sulfur-containing heterocycle contributing to electronic and steric properties.
Its structural complexity necessitates comparisons with related acetamides to infer properties like solubility, stability, and activity.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-14(9-17-16(19)7-11-4-6-21-10-11)12-1-2-15-13(8-12)3-5-20-15/h1-2,4,6,8,10,14,18H,3,5,7,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPALZMGLVTLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)CC3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through cyclization reactions involving o-hydroxybenzaldehydes or o-hydroxybenzoic acids. The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, which allows for the formation of the thiophene-acetamide linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact. The use of catalysts and solvents that are less harmful to the environment is also a common practice in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofurans or thiophenes.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases due to its unique chemical structure.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical By-Products
Darifenacin hydrobromide by-products (e.g., dimer-1 and dimer-2) share the 2,3-dihydrobenzofuran-5-yl motif but differ in substituents and connectivity :
Key Insights :
- The target compound’s hydroxyethyl linker may improve hydrophilicity compared to darifenacin dimers’ ethyl or pyrrolidine linkers.
- Thiophene vs. Pyrrolidine : The thiophen-3-yl group introduces sulfur-mediated interactions, whereas pyrrolidine in dimers may enhance rigidity and receptor binding.
Agrochemical Acetamides
Pesticide acetamides (e.g., pretilachlor, alachlor) highlight structural diversity in this class :
Key Insights :
- Chloro vs. Thiophene : Chlorine in agrochemicals enhances electrophilicity for reactivity with biological targets, whereas thiophene may prioritize aromatic stacking or metabolic stability.
- Hydroxyethyl vs.
Key Insights :
- Monomer vs. Dimer: The target’s monomeric structure likely simplifies purification compared to dimeric impurities.
- Synthetic Pathways : Both compounds may face challenges in controlling regioselectivity during dihydrobenzofuran coupling.
Table 1: Comparative Properties of Acetamide Derivatives
Biological Activity
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both a benzofuran and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 253.33 g/mol. The structural components contribute to its potential biological activities, particularly in anti-inflammatory and anticancer contexts.
Research into similar compounds suggests that the biological activity of this compound may involve:
- Inhibition of Cyclooxygenase (COX) Enzymes : Compounds with similar structures have shown to inhibit COX enzymes, which play a crucial role in the inflammatory response .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells .
- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest .
Anticancer Activity
A study evaluating the anticancer properties of derivatives related to benzofuran compounds demonstrated promising results. The compound exhibited significant antiproliferative effects in vitro against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 8.78 |
| HCC827 (Lung Cancer) | 6.68 |
| NCI-H358 (Lung Cancer) | 11.27 |
These results indicate that modifications in structure can significantly impact efficacy against specific tumor types .
Anti-inflammatory Effects
The compound's activity as an anti-inflammatory agent has been suggested through its structural similarities to known inhibitors of the COX pathway. In studies involving related compounds, IC50 values for COX inhibition were reported around 0.1 µM, highlighting the potential for therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- Topical Anti-inflammatory Agents : Research on related benzofuran compounds has demonstrated their effectiveness in reducing inflammation when applied topically, particularly in models of skin inflammation induced by arachidonic acid .
- Cytotoxicity Studies : In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Synthesis and Characterization : The synthesis of this compound involves multiple steps including cyclization reactions and functional group modifications to ensure high yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
